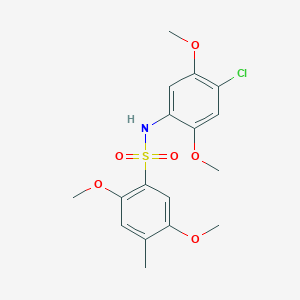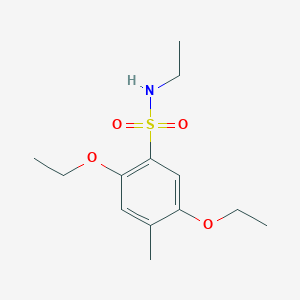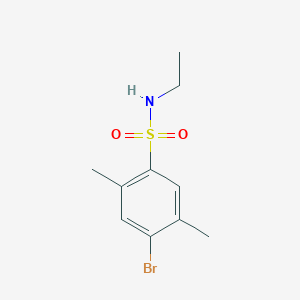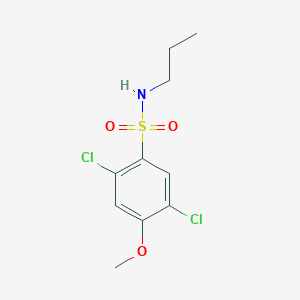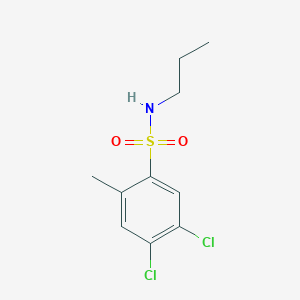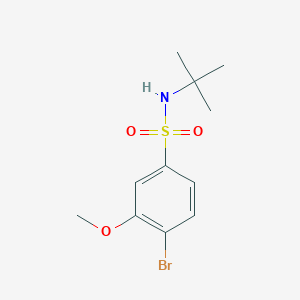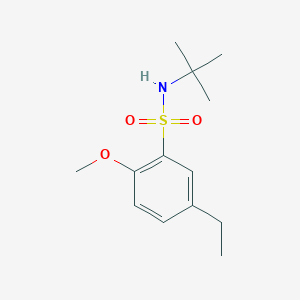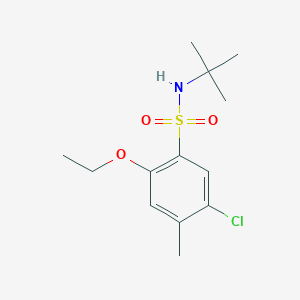![molecular formula C18H16N4O3 B498082 methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 924840-92-6](/img/structure/B498082.png)
methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” is a compound that contains a triazole moiety . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole compounds has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of triazole compounds, including “methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate”, can be established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving triazole compounds can be analyzed using IR spectroscopy . For example, the IR spectrum of a similar compound shows peaks at 3134 cm−1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), 1685 (C=O str), 1602, 1500, 1456, 1303, 1251 (C–O str), 1165, 1109 (C–O str), 1002, 869, 837, 756, 642, 513 .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Compounds with 1,2,3-triazole structures have been studied for their antiproliferative effects against various cancer cell lines. For example, a study published in IntechOpen discusses the use of a triazole-containing compound as a potent antiproliferative agent against MV4-11 cells .
Apoptosis Induction
Some triazole derivatives have been shown to induce apoptosis in cancer cells. A study from RSC Publishing detailed how a specific triazole compound induced apoptosis in BT-474 cells .
Anti-tubercular Activity
Triazole compounds have also been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, as discussed in an article from BMC Chemistry .
Enzyme Binding
The ability of 1,2,3-triazoles to bind with various enzymes through hydrogen bonding has made them a source of inspiration for medicinal chemists, which could suggest potential applications in enzyme inhibition or modulation .
Antiproliferative Hybrids
Hybrid compounds combining triazole structures with other pharmacophores have been synthesized and evaluated for their antiproliferative properties, as mentioned in another BMC Chemistry article .
Wirkmechanismus
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding to a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
It is known that the triazole ring can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. Additionally, interactions of π-π type occur between identical tolyl groups of neighboring molecules . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the function of the targets.
Biochemical Pathways
Given the broad range of potential targets and the known biological activities of similar triazole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially have good bioavailability.
Result of Action
It is known that triazole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially maintain its action and efficacy in a variety of environmental conditions.
Zukünftige Richtungen
Triazole compounds have shown potential in various fields, especially in medicinal chemistry . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Therefore, future research could focus on exploring the therapeutic potentials of “methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” and similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)15-6-4-3-5-7-15)17(23)19-14-10-8-13(9-11-14)18(24)25-2/h3-11H,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTMCDPYGRONPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B497999.png)

![2-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B498001.png)
